Chloro[(4-chlorophenyl)sulfanyl]diethylsilane
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Overview
Description
Chloro[(4-chlorophenyl)sulfanyl]diethylsilane is an organosilicon compound with the molecular formula C10H14Cl2SSi. This compound features a silicon atom bonded to two ethyl groups, a chlorine atom, and a 4-chlorophenylsulfanyl group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro[(4-chlorophenyl)sulfanyl]diethylsilane can be synthesized through several methods. One common approach involves the reaction of diethylchlorosilane with 4-chlorothiophenol in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Chloro[(4-chlorophenyl)sulfanyl]diethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted silanes with various functional groups.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Chloro[(4-chlorophenyl)sulfanyl]diethylsilane has several applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules and as a building block for bioactive compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Chloro[(4-chlorophenyl)sulfanyl]diethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, making it a versatile reagent in organic synthesis. The sulfanyl group can undergo oxidation and substitution reactions, further expanding its utility in chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- Chloro[(4-chlorophenyl)sulfanyl]trimethylsilane
- Chloro[(4-chlorophenyl)sulfanyl]triethylsilane
- Chloro[(4-chlorophenyl)sulfanyl]diphenylsilane
Uniqueness
Chloro[(4-chlorophenyl)sulfanyl]diethylsilane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of both ethyl groups and the 4-chlorophenylsulfanyl group allows for diverse chemical transformations and applications in various fields .
Properties
CAS No. |
62474-49-1 |
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Molecular Formula |
C10H14Cl2SSi |
Molecular Weight |
265.27 g/mol |
IUPAC Name |
chloro-(4-chlorophenyl)sulfanyl-diethylsilane |
InChI |
InChI=1S/C10H14Cl2SSi/c1-3-14(12,4-2)13-10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |
InChI Key |
FPCWVXOSRJGKSM-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(SC1=CC=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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